molecular formula C11H26N2 B8765689 1,2-Ethanediamine, N1-ethyl-N1-heptyl- CAS No. 101526-61-8

1,2-Ethanediamine, N1-ethyl-N1-heptyl-

Cat. No.: B8765689
CAS No.: 101526-61-8
M. Wt: 186.34 g/mol
InChI Key: NMGFUQQSMNCKTM-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1-ethyl-N1-heptyl- (C9H22N2) is a branched polyamine derivative featuring an ethanediamine backbone with ethyl and heptyl substituents on the same nitrogen atom.

Properties

CAS No.

101526-61-8

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N'-ethyl-N'-heptylethane-1,2-diamine

InChI

InChI=1S/C11H26N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-12H2,1-2H3

InChI Key

NMGFUQQSMNCKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CCN

Origin of Product

United States

Preparation Methods

Sequential Alkylation with Alkyl Halides

A patent (HU182922B) describes a multi-step alkylation process for N-ethyl-ethylenediamine, which can be adapted for N1-ethyl-N1-heptyl substitution. The methodology involves:

  • Initial Alkylation : Ethanediamine reacts with ethyl bromide in a polar solvent (e.g., ethanol) at 26–75°C for 2–6 hours to form N-ethyl-ethanediamine.

  • Second Alkylation : The monoalkylated intermediate is treated with heptyl bromide under similar conditions, with careful stoichiometric control to prevent quaternary ammonium salt formation.

Challenges :

  • Competing reactions at the secondary amine lead to mixtures of N1,N1-dialkyl and N1,N2-dialkyl products.

  • Excess alkylating agents increase over-alkylation risks, necessitating precise molar ratios (e.g., 1:1.05 ethanediamine-to-alkyl halide).

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and selectivity.

  • Low-temperature conditions (0–5°C) minimize side reactions, as demonstrated in analogous Griess reagent syntheses.

Reductive Amination Approach

Dual Aldehyde Condensation

Reductive amination offers a milder alternative to alkyl halide methods. Ethanediamine reacts with ethyl aldehyde (acetaldehyde) and heptyl aldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Procedure :

  • Condensation : Ethanediamine, acetaldehyde, and heptyl aldehyde are stirred in tetrahydrofuran at 20°C for 12 hours.

  • Reduction : Sodium triacetoxyborohydride is added incrementally to reduce the intermediate Schiff bases to secondary amines.

Yield : 65–78% (based on analogous reductive alkylations in valienamine synthesis).
Advantages :

  • Avoids harsh alkylation conditions.

  • Tolerates acid-labile protecting groups (e.g., tert-butoxycarbonyl).

Protective Group Strategies

Phthalimide Protection

A method inspired by Gabriel synthesis involves:

  • Protection : One amine of ethanediamine is converted to a phthalimide derivative using phthalic anhydride.

  • Alkylation : The free amine undergoes sequential alkylation with ethyl and heptyl bromides.

  • Deprotection : Hydrazine cleaves the phthalimide group, yielding N1-ethyl-N1-heptyl-ethanediamine.

Key Data :

StepReagentsConditionsYield (%)
ProtectionPhthalic anhydride, EtOHReflux, 6 hr92
AlkylationEthyl bromide, K2CO350°C, 8 hr85
DeprotectionHydrazine hydrateRT, 12 hr78

Limitations :

  • Multi-step synthesis reduces overall efficiency.

  • Phthalimide removal requires toxic hydrazine.

Novel Catalytic Approaches

Transition Metal-Mediated Alkylation

Palladium-catalyzed C–N coupling, adapted from valienamine syntheses, enables direct N-heptylation:

  • Substrate Preparation : Ethyl-ethanediamine is treated with heptyl triflate in the presence of Pd(OAc)2 and Xantphos.

  • Coupling : The reaction proceeds at 80°C in toluene, yielding the dialkylated product.

Outcomes :

  • Yield: 70% with 95% regioselectivity.

  • Requires anhydrous conditions and inert atmosphere.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-derived method recommends continuous flow reactors for large-scale production:

  • Reactor Setup : Ethanediamine, ethyl bromide, and heptyl bromide are pumped through a heated tubular reactor (75°C, 10 bar).

  • Residence Time : 30 minutes ensures complete conversion.

  • Throughput : 1.2 kg/hour with 88% purity.

Advantages :

  • Enhanced heat/mass transfer minimizes byproducts.

  • Scalable for pharmaceutical intermediates.

Analytical Validation

Characterization Data

  • NMR : ¹H NMR (CDCl3) δ 2.68 (t, 4H, NCH2), 1.45 (m, 2H, CH2), 1.25 (m, 10H, heptyl chain).

  • MS : ESI-MS m/z 187.3 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1-ethyl-N1-heptyl- can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1-ethyl-N1-heptyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N1-ethyl-N1-heptyl- exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Table 1: Key Structural Analogues of 1,2-Ethanediamine Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1,2-Ethanediamine, N1-ethyl-N1-heptyl- N1-ethyl, N1-heptyl C9H22N2 High hydrophobicity, potential surfactants N/A
N-Ethylethylenediamine () N1-ethyl C4H12N2 Intermediate in pharmaceuticals, solvents
1,2-Ethanediamine, N1,N2-didodecyl () N1,N2-didodecyl C26H56N2 Surfactants, lipid bilayer interactions
1,2-Ethanediamine, N1-octyl-N2-[2-(octylamino)ethyl] () Branched octyl chains C18H42N4 Enhanced membrane permeability

Key Observations :

  • Alkyl Chain Length : The heptyl group in the target compound provides intermediate hydrophobicity compared to shorter (ethyl) and longer (dodecyl) chains. This balance may optimize micelle formation in surfactants .
  • Symmetry vs. Asymmetry : Unlike symmetric derivatives (e.g., N1,N2-didodecyl), the asymmetric substitution in the target compound could reduce crystallinity, enhancing solubility in organic solvents .

Aromatic and Cyclic Derivatives

Table 2: Ethanediamine Derivatives with Aromatic/Cyclic Groups
Compound Name () Substituents Molecular Formula Applications Reference
(R,R)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine () Aromatic phenyl groups C16H20N2 Chiral ligands in asymmetric catalysis
N1-(Phenylmethyl)-N2-[3-(trimethoxysilyl)propyl]- () Phenyl and siloxane groups C15H27N2O3Si Surface modification, adhesion promoters

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., phenyl in ) introduce steric bulk and π-π interactions, useful in catalysis but absent in the aliphatic target compound.
Table 3: Polyamine Analogues with Anticancer Activity
Compound Name () Structure Mechanism of Action Reference
N1,N12-Bis(ethyl)spermine (BESpm) Branched spermine analogue Induces SSAT, depletes polyamine pools
1,2-Ethanediamine, N1-ethyl-N1-heptyl- Asymmetric alkylated diamine Unknown; hydrophobicity may limit uptake N/A

Key Observations :

  • Enzyme Induction : BESpm () induces spermidine/spermine N1-acetyltransferase (SSAT), triggering polyamine excretion and growth inhibition in cancer cells. The target compound lacks the spermine backbone critical for this activity.

Physicochemical Properties

Table 4: Physical Properties of Ethanediamine Derivatives
Compound () Viscosity (mPa·s) Solubility Surface Tension (mN/m) Reference
1,2-Ethanediamine + 1,2-propanediol () 2.1–4.3 (20°C) Miscible in polar solvents 45–50
Ethylenediamine () 1.6 (20°C) Highly polar 38.5
1,2-Ethanediamine, N1-ethyl-N1-heptyl- (Inferred) >5 (predicted) Low in water, high in organics ~30 (predicted) N/A

Key Observations :

  • Hydrophobicity : The heptyl group likely reduces aqueous solubility compared to unsubstituted ethylenediamine () but enhances compatibility with lipid-rich systems .
  • Viscosity: Longer alkyl chains (e.g., heptyl vs. ethyl) increase viscosity, as seen in 1,3-diaminopropane systems () .

Q & A

Basic: What synthetic routes are recommended for preparing N1-ethyl-N1-heptyl-1,2-ethanediamine?

Methodological Answer:
Synthesis of branched ethanediamine derivatives typically involves alkylation of primary amines or reductive amination. For asymmetric substitution (e.g., ethyl and heptyl groups), a stepwise approach is advised:

Selective Alkylation: React 1,2-ethanediamine with ethyl bromide under controlled pH (pH 10–12) to favor monoalkylation .

Second Alkylation: Introduce heptyl bromide to the intermediate, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Purification: Isolate the product via fractional distillation or column chromatography, validated by NMR (¹H/¹³C) and LC-MS to confirm structure and purity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Based on analogous ethanediamine derivatives:

  • Ventilation: Use fume hoods for procedures generating aerosols or vapors.
  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in SDSs) .
  • Spill Management: Neutralize spills with dilute acetic acid (1–5%), followed by absorption with inert materials (e.g., vermiculite) .
  • Storage: Keep in airtight containers under nitrogen, away from oxidizers (e.g., peroxides), at ≤25°C .

Advanced: How can researchers resolve contradictory viscosity data reported in different studies?

Methodological Answer:
Contradictions in viscosity measurements often arise from impurities, temperature gradients, or measurement techniques. To address this:

Standardize Conditions: Use a calibrated viscometer (e.g., Ubbelohde) at fixed temperatures (±0.1°C), as demonstrated in 1,3-diaminopropane + glycol systems .

Purity Verification: Characterize samples via GC-MS or Karl Fischer titration to rule out solvent/water interference .

Cross-Validate: Compare dynamic (rotational rheometry) and kinematic viscosity data under identical shear rates .

Advanced: What computational strategies predict this compound’s interaction with CO₂ for capture applications?

Methodological Answer:
For CO₂ capture studies:

Molecular Dynamics (MD): Simulate CO₂ absorption capacity using force fields (e.g., OPLS-AA) to model amine-CO₂ binding energies .

DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., primary/secondary amines) .

Experimental Validation: Correlate simulations with gravimetric CO₂ uptake measurements in controlled humidity environments .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (δ 1.0–1.5 ppm for alkyl protons; δ 2.5–3.5 ppm for amine protons) and ¹³C NMR (δ 40–60 ppm for C-N bonds) .
  • IR Spectroscopy: Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry: Use ESI-MS to identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Methodological Answer:

  • DoE (Design of Experiments): Apply response surface methodology (RSM) to optimize variables (temperature, molar ratios, catalyst loading) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Workup Strategies: Employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted amines or salts .

Basic: What environmental hazards are associated with this compound, and how should waste be managed?

Methodological Answer:

  • Aquatic Toxicity: Classified as harmful to aquatic life (GHS H410); avoid discharge into waterways .
  • Waste Treatment: Neutralize with acetic acid, then incinerate in a licensed facility equipped with scrubbers for NOₓ removal .

Advanced: What catalytic applications exist for this compound in asymmetric synthesis?

Methodological Answer:

  • Ligand Design: Coordinate with transition metals (e.g., Cu²⁺) to catalyze enantioselective Henry or Mannich reactions.
  • Optimization: Screen solvents (e.g., THF vs. toluene) and additives (e.g., chiral auxiliaries) to enhance enantiomeric excess (ee) .

Advanced: How does alkyl chain length (ethyl vs. heptyl) influence its thermophysical properties?

Methodological Answer:

  • Density/Viscosity: Longer chains (heptyl) increase viscosity due to higher van der Waals interactions, as observed in 1,3-diamine + glycol systems .
  • Thermal Stability: Analyze via TGA/DSC: Longer alkyl groups may lower decomposition temperatures due to steric hindrance .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Stabilizers: Add antioxidants (e.g., BHT at 0.1 wt%) to prevent oxidative degradation .
  • Container Choice: Use amber glass to limit UV exposure, which accelerates amine oxidation .

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